Technical Monograph: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
Technical Monograph: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and oncology.[1][2] It prioritizes mechanistic insight, reproducible protocols, and structural validation.
Compound Class: Diarylpentanoid / Curcumin Mono-carbonyl Analog (MAC) CAS Registry Number: 115846-95-2 (Generic), 54006-55-2 (Isomer specific)[1][2][3]
Executive Summary: The "Stabilized Warhead"
In the development of anti-cancer therapeutics, Curcumin (diferuloylmethane) has long been a "privileged structure" plagued by poor bioavailability and rapid metabolic degradation. The molecule (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (hereafter referred to as B2BrBC ) represents a critical structural evolution.[1][2][3]
By truncating the 7-carbon linker of curcumin to a 5-carbon enone spacer and replacing the metabolically vulnerable phenolic hydroxyls with lipophilic bromine atoms, B2BrBC achieves three distinct advantages:
-
Enhanced Stability: Removal of the active methylene group prevents rapid hydrolytic degradation.[1][2]
-
Optimized Electrophilicity: The central dienone system acts as a tuned Michael acceptor, targeting thiols (cysteine residues) in oncogenic proteins like NF-
B and STAT3.[2] -
Halogen Bonding: The para-bromo substituents increase lipophilicity (LogP ~5.[1][2][3]5) and facilitate specific halogen-bonding interactions within hydrophobic protein pockets.[1][2]
Chemical Architecture & Synthesis
The synthesis of B2BrBC relies on the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation.[1][2][3] Unlike complex multi-step pathways, this reaction is thermodynamically controlled to yield the stable
Retrosynthetic Logic
The target molecule is dissected at the
Reaction Mechanism & Pathway
The reaction proceeds via a bis-aldol condensation.[1][2][3] The initial formation of the mono-benzylidene acetone is followed rapidly by the second condensation.[1][2]
Figure 1: Step-wise synthesis pathway via Claisen-Schmidt condensation.[1][2][3] The reaction is driven to completion by the irreversible dehydration steps.[3]
Experimental Protocol: Synthesis & Purification
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
Materials
-
Acetone (0.58 g, 0.74 mL, 10 mmol)
-
Ethanol (Absolute, 50 mL)
Methodology
-
Solubilization: Dissolve 4-bromobenzaldehyde (20 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add acetone (10 mmol) to the flask. Slowly add 5 mL of 10% NaOH dropwise while stirring.
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. A yellow precipitate should begin to form within 30 minutes.[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).
-
Isolation: Filter the yellow solid using a Buchner funnel. Wash with cold water (
mL) followed by cold ethanol ( mL).[1][2] -
Purification: Recrystallize from hot ethanol or ethyl acetate/hexane mixture.
Structural Characterization (Data Validation)
To ensure the integrity of the synthesized compound, compare experimental data against these standard values.
Physicochemical Properties Table
| Property | Value / Range | Notes |
| Molecular Formula | ||
| Molecular Weight | 392.09 g/mol | |
| Melting Point | 210–212 °C (483–485 K) | Sharp melting point indicates high purity.[1][2][4] |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water.[2] |
| Crystal System | Monoclinic / Orthorhombic | Planar olefinic bonds coplanar with phenyl rings.[1][2][3] |
Spectroscopic Signatures
1H NMR (500 MHz, CDCl3):
The definitive proof of the
-
7.67 (d,
Hz, 2H, ): Protons adjacent to the phenyl ring. -
7.02 (d,
Hz, 2H, ): Protons adjacent to the carbonyl. -
7.54 (d, 4H, Ar-H),
7.45 (d, 4H, Ar-H): Para-substituted aromatic system (AA'BB' pattern).
IR Spectroscopy (KBr Pellet):
-
1643 cm⁻¹: C=O stretching (Ketone).[1][2] Note the lower frequency compared to non-conjugated ketones (usually 1715 cm⁻¹) due to resonance delocalization.[2]
Mechanism of Action: The Michael Acceptor
The pharmacological potency of B2BrBC is defined by its ability to covalently modify proteins.[2][3]
The Cysteine Trap
The central 1,4-pentadien-3-one motif contains two electrophilic carbons (
Unlike curcumin, which is reversible and unstable, the B2BrBC adduct is often more stable, leading to irreversible inhibition of the target protein and subsequent apoptosis in cancer cells (e.g., PC-3 prostate, MCF-7 breast).
Figure 2: Pharmacological mechanism.[1][2][3] The compound acts as a "warhead" targeting specific cysteine residues on oncogenic proteins.
References
-
Crystal Structure Analysis: Butcher, R. J., et al. (2007). "Crystal structure of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one." Acta Crystallographica Section E.
-
Synthesis & Bioactivity: Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[1][2][5] Bioorganic & Medicinal Chemistry Letters.
-
Michael Acceptor Mechanism: Aggarwal, B. B., et al. (2011). "Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues... role of Michael acceptors."[6][7][8] Biochemical Pharmacology.
-
PubChem Compound Summary: CID 6278496.[1][2] "(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one."[1][2][3][9][10]
Sources
- 1. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | C17H12Br2O | CID 6278496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)- | C17H12Br2O | CID 5127600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel 1,4-Pentadien-3-one Oxime Esters Bearing Heterocycle Moiety [yyhx.ciac.jl.cn]
- 6. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curcumin.co.nz [curcumin.co.nz]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]
